molecular formula C20H19ClN4O B5313671 N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide

N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide

Cat. No.: B5313671
M. Wt: 366.8 g/mol
InChI Key: JBBWFYWFNRXPND-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrrolo[2,3-c]pyrazole core substituted with chlorophenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a hydrazone intermediate, followed by cyclization to form the pyrrolo[2,3-c]pyrazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-N’-(4-chlorophenyl)urea
  • N-(2,4-dichlorophenyl)-2-naphthalenesulfonamide

Uniqueness

N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or therapeutic potential, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O/c1-13-4-3-5-14(2)18(13)24-11-10-15-12-22-25(19(15)24)20(26)23-17-8-6-16(21)7-9-17/h3-9,12H,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBWFYWFNRXPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCC3=C2N(N=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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